molecular formula C11H12ClNO4S B8279430 2-(Morpholinosulfonyl)benzoyl chloride

2-(Morpholinosulfonyl)benzoyl chloride

Cat. No. B8279430
M. Wt: 289.74 g/mol
InChI Key: XZWZHVBCLYWAJB-UHFFFAOYSA-N
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Patent
US08674115B2

Procedure details

To a slurry of 2-(morpholinosulfonyl)benzoic acid (327 mg, 1.21 mmol) in dichloromethane (11 mL) was added thionyl chloride (0.220 mL, 3.01 mmol). The reaction was heated at 60° C. for 1 hour, after which LCMS analysis (sodium methoxide solution, 25% in methanol) revealed reaction completion. The reaction was concentrated to afford 2-(morpholinosulfonyl)benzoyl chloride (0.397 g, 1.37 mmol) as a viscous yellow residue and this was used in the next step without further purification.
Quantity
327 mg
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([S:7]([C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12](O)=[O:13])(=[O:9])=[O:8])[CH2:3][CH2:2]1.S(Cl)([Cl:21])=O.C[O-].[Na+]>ClCCl.CO>[O:1]1[CH2:6][CH2:5][N:4]([S:7]([C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([Cl:21])=[O:13])(=[O:9])=[O:8])[CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
327 mg
Type
reactant
Smiles
O1CCN(CC1)S(=O)(=O)C1=C(C(=O)O)C=CC=C1
Name
Quantity
0.22 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
11 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction completion
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)S(=O)(=O)C1=C(C(=O)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.37 mmol
AMOUNT: MASS 0.397 g
YIELD: CALCULATEDPERCENTYIELD 113.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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